Methyl 2-(2-methylpyridin-4-yl)propanoate
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Overview
Description
Methyl 2-(2-methylpyridin-4-yl)propanoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate typically involves the esterification of 2-(2-methylpyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylpyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Produces 2-(2-methylpyridin-4-yl)propanoic acid.
Reduction: Produces 2-(2-methylpyridin-4-yl)propanol.
Substitution: Depending on the substituent, various substituted pyridine derivatives can be formed.
Scientific Research Applications
Methyl 2-(2-methylpyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylpyridin-4-yl)propanoate involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylpyridin-2-yl)propanoate
- Ethyl 2-(2-methylpyridin-4-yl)propanoate
- 2-Methylpyridine derivatives
Uniqueness
Methyl 2-(2-methylpyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(2-methylpyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(4-5-11-7)8(2)10(12)13-3/h4-6,8H,1-3H3 |
InChI Key |
BPFMMXYVGVRQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)C(=O)OC |
Origin of Product |
United States |
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